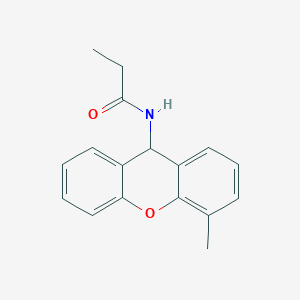

N-(4-methyl-9H-xanthen-9-yl)propanamide

Description

Structure

3D Structure

Properties

CAS No. |

7467-24-5 |

|---|---|

Molecular Formula |

C17H17NO2 |

Molecular Weight |

267.32 g/mol |

IUPAC Name |

N-(4-methyl-9H-xanthen-9-yl)propanamide |

InChI |

InChI=1S/C17H17NO2/c1-3-15(19)18-16-12-8-4-5-10-14(12)20-17-11(2)7-6-9-13(16)17/h4-10,16H,3H2,1-2H3,(H,18,19) |

InChI Key |

ATVHFOZMIWIZDD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1C2=CC=CC=C2OC3=C(C=CC=C13)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 4 Methyl 9h Xanthen 9 Yl Propanamide

Retrosynthetic Analysis and Strategic Disconnections for N-(4-methyl-9H-xanthen-9-yl)propanamide

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the most logical disconnections involve the amide bond and the linkages forming the xanthene core.

The primary disconnection is the amide C-N bond. This simplifies the target molecule into two key precursors: 4-methyl-9H-xanthen-9-amine and a propanoyl synthon, such as propanoic acid or its more reactive derivative, propanoyl chloride .

A subsequent disconnection of the 4-methyl-9H-xanthen-9-amine intermediate would focus on the formation of the tricyclic xanthene core. A plausible disconnection across the C9-N bond would lead to a 4-methyl-9H-xanthen-9-ol or 4-methyl-9H-xanthen-9-one precursor. Further disconnection of the xanthene ring itself, through a reversal of a typical acid-catalyzed condensation, would lead to simpler aromatic precursors like a substituted salicylaldehyde (B1680747) and a substituted phenol (B47542).

This analysis suggests a convergent synthetic strategy where the 4-methyl-9H-xanthene core is first assembled and functionalized at the 9-position with an amino group, followed by acylation to form the final propanamide product.

Classical and Modern Synthetic Routes to the this compound Scaffold

The synthesis of this compound can be approached by constructing the two main components of the molecule: the propanamide moiety and the 4-methyl-9H-xanthene core.

The formation of the amide bond is a fundamental transformation in organic synthesis. nih.gov The final step in the synthesis of the target molecule would likely involve the reaction of 4-methyl-9H-xanthen-9-amine with a propanoylating agent. Several methods are available for this transformation, each with its own advantages and limitations.

From Acyl Chlorides: The reaction of 4-methyl-9H-xanthen-9-amine with propanoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) is a rapid and often high-yielding method for amide formation.

From Carboxylic Acids: Direct condensation of 4-methyl-9H-xanthen-9-amine with propanoic acid can be achieved using coupling agents. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or phosphonium (B103445) salts. nih.gov Boronic acid derivatives have also been reported as catalysts for direct amidation. sciepub.com

From Esters: Amidation can also occur via the reaction of the amine with a propanoate ester, often requiring heat or base catalysis. beilstein-journals.org

| Method | Propanoyl Source | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Chloride Method | Propanoyl chloride | Base (e.g., Et3N), aprotic solvent, 0°C to RT | High reactivity, fast reaction times | Moisture sensitive, generates HCl byproduct |

| Coupling Agent Method | Propanoic acid | Coupling agent (e.g., EDC, HATU), solvent (e.g., DCM, DMF) | Milder conditions, high atom economy | Stoichiometric waste from coupling agent |

| Ester Aminolysis | Propanoate ester (e.g., methyl propanoate) | Heat or base/acid catalyst | Less reactive starting materials | Often requires forcing conditions, slower |

The synthesis of the xanthene scaffold is well-established, with numerous methods available. nih.gov These often involve the acid-catalyzed condensation of various precursors. For the specific 4-methyl-9H-xanthene core, a plausible route would involve the reaction of a substituted phenol with a salicylaldehyde derivative.

One potential pathway is the condensation of 2-cresol with salicylaldehyde in the presence of an acid catalyst to form the 4-methyl-9H-xanthene skeleton. Functionalization at the 9-position to introduce the amine can be achieved through various means. For instance, oxidation to the corresponding xanthone (B1684191) followed by reductive amination or conversion to a 9-halo-xanthene and subsequent nucleophilic substitution with an amine source. Alternatively, direct C-H amination at the 9-position of the xanthene core has been reported using specific reagents. nih.gov

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles can be applied to both the formation of the xanthene core and the amidation step.

For the synthesis of xanthene derivatives, green methodologies include the use of environmentally benign catalysts and alternative energy sources. nih.gov Ultrasound irradiation has been shown to promote the synthesis of xanthenes, often leading to higher yields and shorter reaction times under milder conditions. wikipedia.orgprepchem.com The use of water or ethanol (B145695) as a solvent, in place of more hazardous organic solvents, is another key aspect of green xanthene synthesis. amazonaws.com

In the context of amidation, enzymatic catalysis offers a highly sustainable alternative to traditional chemical methods. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines with high efficiency and selectivity, often in greener solvents and producing only water as a byproduct. chemistryviews.org Microwave-assisted synthesis is another green approach that can significantly reduce reaction times and energy consumption for direct amidation reactions. mdpi.com

| Synthetic Step | Conventional Method | Green Alternative | Advantage of Green Method |

|---|---|---|---|

| Xanthene Core Synthesis | Strong acid catalyst, organic solvent, thermal heating | Reusable solid acid catalyst, water/ethanol solvent, ultrasound/microwave | Catalyst reusability, reduced solvent waste, energy efficiency nih.govamazonaws.com |

| Amidation | Stoichiometric coupling agents, chlorinated solvents | Enzymatic catalysis (e.g., CALB), solvent-free microwave synthesis | High selectivity, minimal waste, reduced energy use nih.govmdpi.com |

Catalytic Methods in the Formation of this compound and its Precursors

Catalysis is a cornerstone of efficient and sustainable chemical synthesis. Various catalytic systems can be employed in the preparation of this compound.

The construction of the xanthene core is often catalyzed by Brønsted or Lewis acids. nih.gov Heterogeneous catalysts, such as metal-exchanged zeolites, have been developed to facilitate the synthesis of xanthenes, offering advantages like easy separation and reusability. rsc.org Copper-based catalysts immobilized on supports have also shown high efficiency in xanthene synthesis. chemmethod.comchemmethod.com

For the amidation step, while coupling agents are technically reagents, many modern approaches focus on catalytic direct amidation. Boric acid and its derivatives can act as effective catalysts for the condensation of carboxylic acids and amines, proceeding through the formation of a mixed anhydride (B1165640) intermediate. sciepub.com This avoids the use of stoichiometric activating agents and reduces waste.

| Reaction | Catalyst Type | Examples | Key Features |

|---|---|---|---|

| Xanthene Core Formation | Homogeneous Acid | H2SO4, HClO4, p-TsOH | Effective but can be corrosive and difficult to separate |

| Heterogeneous/Metal | Cu-exchanged Zeolite-Y, ZrCl4 | Reusable, environmentally friendly, high yields nih.govrsc.org | |

| Amidation | Coupling Agents (Reagents) | EDC, HATU, T3P | Widely applicable, reliable |

| Direct Amidation Catalysts | Boric Acid, Ceric Ammonium Nitrate (CAN), Lipases | Atom economical, reduced waste, green alternatives nih.govsciepub.commdpi.com |

Theoretical and Computational Chemistry Studies of N 4 Methyl 9h Xanthen 9 Yl Propanamide

Molecular Geometry and Conformational Analysis via Quantum Chemical Methods

The three-dimensional arrangement of atoms and the conformational flexibility of N-(4-methyl-9H-xanthen-9-yl)propanamide are fundamental to understanding its chemical and physical properties. Quantum chemical methods offer a robust approach to determine the most stable geometries and explore the potential energy surface of the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules with a favorable balance between accuracy and computational cost. For this compound, DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to perform a full geometry optimization. This process identifies the lowest energy conformation of the molecule by calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

The expected outcome of such a calculation would be a detailed set of geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, the analysis would reveal the degree of planarity of the xanthene core and the orientation of the propanamide and methyl substituents.

Table 1: Predicted Key Geometric Parameters for this compound from DFT Calculations (Note: The following data is hypothetical and serves as an illustration of the expected output from a DFT calculation.)

| Parameter | Predicted Value |

| C-O-C (xanthene ether) bond angle | ~118° |

| C9-N bond length | ~1.45 Å |

| N-C (amide) bond length | ~1.36 Å |

| C=O (amide) bond length | ~1.23 Å |

| Dihedral angle of the xanthene core | ~160-175° |

For a more rigorous, albeit computationally intensive, investigation of the electronic structure, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. These methods provide a higher level of accuracy for electron correlation effects, which can be important for a detailed understanding of the molecule's electronic properties. While full geometry optimization with these methods can be demanding, single-point energy calculations on the DFT-optimized geometry can provide valuable insights into the electronic distribution and stability of this compound.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich xanthene ring system, while the LUMO may be distributed across the propanamide group and the aromatic rings. The calculated HOMO-LUMO gap would provide a quantitative measure of its reactivity, which is valuable for predicting its behavior in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data is hypothetical and illustrates the expected output from an FMO analysis.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the carbonyl group in the propanamide substituent, making it a likely site for hydrogen bonding interactions. The hydrogen atom of the amide group would be expected to have a positive potential, indicating its role as a hydrogen bond donor. The aromatic rings of the xanthene core would exhibit a more complex potential landscape.

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Plotting

Non-covalent interactions play a critical role in determining the supramolecular structure and biological activity of molecules. NCI analysis, based on the electron density and its derivatives, is a computational technique used to identify and visualize these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. The Reduced Density Gradient (RDG) is plotted against the electron density, and the resulting surfaces are color-coded to distinguish between different types of interactions.

An NCI analysis of this compound would reveal intramolecular interactions, such as potential hydrogen bonding between the amide proton and the xanthene oxygen, as well as steric interactions involving the methyl and propanamide groups. This information is crucial for understanding the molecule's conformational preferences and how it might interact with other molecules.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical methods provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as a solvent.

An MD simulation of this compound, typically in a solvent like water or dimethyl sulfoxide, would provide valuable information about its conformational flexibility, the stability of different conformers, and the nature of its interactions with solvent molecules. This would include an analysis of the hydration shell around the molecule and the dynamics of hydrogen bonding between the molecule and the solvent. Such simulations are essential for understanding the behavior of the compound in a realistic biological or chemical environment.

In Silico Ligand-Target Docking and Binding Affinity Prediction (Focused on Mechanistic Insights)

A comprehensive search of scientific literature and computational chemistry databases reveals a significant gap in the publicly available research concerning the specific compound this compound. At present, there are no specific in silico ligand-target docking studies, binding affinity predictions, or detailed mechanistic insights published for this particular molecule.

While computational studies, including molecular docking and binding affinity predictions, are common for the broader class of xanthene derivatives, the specific substitutions and structural arrangement of this compound have not been the subject of dedicated and published research that could be cited here. General studies on xanthene scaffolds have explored their potential to interact with a variety of biological targets, often through mechanisms like DNA intercalation or binding to enzyme active sites. However, without specific computational models and simulations for the requested compound, any discussion on its potential targets, binding modes, or affinity scores would be purely speculative and not based on scientific evidence.

Therefore, it is not possible to provide detailed research findings, data tables on binding affinities, or specific mechanistic insights as requested. The generation of such data would require novel computational research to be performed, which is beyond the scope of this article.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of N 4 Methyl 9h Xanthen 9 Yl Propanamide and Its Analogues

Identification of Key Structural Motifs Contributing to Biological/Chemical Activity

The chemical architecture of N-(4-methyl-9H-xanthen-9-yl)propanamide comprises two principal moieties: a tricyclic xanthene core and a propanamide side chain. The biological and chemical activity of this compound is likely dictated by the interplay of these two structural components.

The Xanthene Scaffold : The xanthene ring system is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial, antitumor, and neuroprotective properties. nih.gov Its planar, aromatic nature allows for potential intercalation with DNA or interaction with flat hydrophobic regions of protein targets. The oxygen atom within the central ring can act as a hydrogen bond acceptor, contributing to ligand-receptor binding.

The Propanamide Moiety : The propanamide group provides a combination of hydrophobic (the ethyl group) and polar (the amide bond) features. The amide bond is a crucial functional group in many biologically active molecules, capable of forming hydrogen bonds with protein backbones or side chains. The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, respectively, playing a significant role in molecular recognition.

Impact of Substituent Variation on Xanthene and Propanamide Moieties

Modification of the xanthene and propanamide moieties is anticipated to have a profound effect on the biological activity of this compound.

Xanthene Moiety Modifications:

Substituents on the xanthene ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule. For instance, the introduction of electron-withdrawing groups, such as halogens, on the xanthene ring has been shown in related compounds to influence their inhibitory potency against certain enzymes. nih.gov Conversely, electron-donating groups could enhance activity in different biological contexts. The position of the methyl group at the 4-position on the xanthene ring is specific and any change in its location or replacement with other groups would likely alter the binding affinity and selectivity for its biological target.

Propanamide Moiety Modifications:

Alterations to the propanamide side chain can influence the compound's solubility, metabolic stability, and interaction with target proteins.

Alkyl Chain Length : Varying the length of the alkyl chain (from propanamide to ethanamide or butanamide) can impact hydrophobic interactions within a binding pocket.

N-Substitution : Replacing the hydrogen on the amide nitrogen with different substituents could affect the hydrogen bonding capacity and introduce new steric or electronic interactions.

The following table illustrates potential impacts of substituent variations based on general principles observed in similar compound series.

| Compound | Xanthene Substituent (R1) | Propanamide Alkyl Chain (R2) | Predicted Impact on Activity |

| Analog 1 | 4-Cl | -CH2CH3 | Increased lipophilicity, potential for halogen bonding. |

| Analog 2 | 4-OCH3 | -CH2CH3 | Increased polarity, potential for hydrogen bonding. |

| Analog 3 | 4-CH3 | -CH3 | Reduced hydrophobic interaction from the amide chain. |

| Analog 4 | 4-CH3 | -CH2CH2CH3 | Increased hydrophobic interaction from the amide chain. |

Stereochemical Influence on Molecular Recognition and Functional Response

The 9-position of the xanthene ring in this compound is a stereocenter. Therefore, this compound can exist as a racemic mixture of two enantiomers. It is highly probable that these enantiomers will exhibit different biological activities. Stereospecificity is a well-established principle in pharmacology, where one enantiomer often fits more precisely into a chiral binding site of a receptor or enzyme, leading to a more potent effect. For other classes of compounds, such as propanamide TRPV1 antagonists, a marked selectivity for the (S)-configuration has been demonstrated, with the (R)-isomer being significantly weaker. researchgate.net A similar stereochemical preference can be anticipated for this compound.

Computational SAR Modeling for Rational Design of this compound Derivatives

Computational modeling is a powerful tool for the rational design of novel derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling could be employed to develop a mathematical relationship between the chemical structure of this compound analogs and their biological activity.

A hypothetical QSAR study might involve the following steps:

Data Set Generation : Synthesis and biological evaluation of a series of this compound derivatives with diverse substituents on both the xanthene and propanamide moieties.

Descriptor Calculation : Calculation of various molecular descriptors for each analog, including electronic, steric, and lipophilic properties.

Model Building : Using statistical methods to build a QSAR model that correlates the calculated descriptors with the observed biological activity.

Model Validation : Validating the predictive power of the QSAR model using an external set of compounds.

Such a model would provide valuable insights into the key structural features required for activity and guide the design of more potent and selective analogs.

Pharmacophore Generation and Receptor Mapping (for mechanistic understanding)

Pharmacophore modeling can be utilized to identify the essential three-dimensional arrangement of chemical features required for the biological activity of this compound. researchgate.netresearchgate.net A potential pharmacophore model for this compound could include:

Aromatic rings from the xanthene scaffold.

A hydrogen bond acceptor (the ether oxygen of the xanthene and the carbonyl oxygen of the propanamide).

A hydrogen bond donor (the amide N-H).

A hydrophobic feature (the methyl group on the xanthene and the ethyl group of the propanamide).

The following table outlines a hypothetical pharmacophore model.

| Pharmacophoric Feature | Corresponding Structural Motif |

| Aromatic Rings (2) | Benzene (B151609) rings of the xanthene core |

| Hydrogen Bond Acceptor | Ether oxygen, Carbonyl oxygen |

| Hydrogen Bond Donor | Amide N-H |

| Hydrophobic Center | 4-methyl group, Propanamide ethyl group |

This pharmacophore model can then be used to screen virtual compound libraries to identify novel molecules with the potential for similar biological activity. Furthermore, if the biological target is known, the pharmacophore model can be used in conjunction with receptor mapping studies to understand the binding mode of this compound and its analogs, providing a deeper mechanistic understanding of their action. researchgate.net

Mechanistic Investigations of N 4 Methyl 9h Xanthen 9 Yl Propanamide Interactions

Enzyme Kinetic Studies and Inhibition Mechanisms (in vitro focus)

No studies detailing the enzyme kinetics or inhibition mechanisms of N-(4-methyl-9H-xanthen-9-yl)propanamide were identified. Information regarding its potential inhibitory effects on specific enzymes, its mode of inhibition (e.g., competitive, non-competitive), or its kinetic parameters such as Ki or IC50 values is not available in the public domain.

Modulation of Cellular Pathways: Investigations using Cell-Based Assays (excluding clinical human data)

No cell-based assay results for this compound have been published. Therefore, its effects on cellular pathways, potential for signal modulation, or any other cellular responses have not been characterized.

Molecular Target Identification and Validation Methodologies

The molecular target or targets of this compound have not been identified. There are no published studies employing methodologies such as affinity chromatography, proteomics-based approaches, or genetic methods to validate its biological targets.

Protein-Ligand Interaction Studies using Spectroscopic Techniques (e.g., Fluorescence Quenching, Surface Plasmon Resonance)

Specific protein-ligand interaction studies for this compound using spectroscopic techniques are not available. While the xanthene moiety suggests potential for fluorescence-based studies, no such investigations have been reported. nih.gov Similarly, there are no surface plasmon resonance (SPR) or other spectroscopic studies detailing its binding kinetics and affinity to any protein target.

Advanced Analytical and Spectroscopic Characterization of N 4 Methyl 9h Xanthen 9 Yl Propanamide

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

HRMS analysis is crucial for confirming the elemental composition of a new compound. For N-(4-methyl-9H-xanthen-9-yl)propanamide (molecular formula: C₁₇H₁₇NO₂), the expected exact mass would be calculated and compared against the measured mass, typically with a mass accuracy of less than 5 ppm. The data would be presented in a format such as "calculated for C₁₇H₁₈NO₂⁺ [M+H]⁺, [mass]; found, [mass]."

Fragment analysis, often performed using tandem mass spectrometry (MS/MS), would provide insight into the molecule's structure. Expected fragmentation patterns would likely involve the cleavage of the amide bond, leading to the formation of a stable xanthylium cation and a propanamide fragment.

Table 6.1.1: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z | Observed m/z |

|---|---|---|---|

| [M+H]⁺ | C₁₇H₁₈NO₂⁺ | 268.1332 | Data not available |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Elucidation and Conformational Studies

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A full suite of 1D and 2D NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to understand the compound's spatial arrangement.

¹H, ¹³C, 2D NMR (COSY, HSQC, HMBC, NOESY)

¹H NMR: Would show distinct signals for the aromatic protons on the xanthene core, the methyl group protons, the methine proton at position 9, the N-H proton, and the ethyl group protons of the propanamide moiety. Chemical shifts (δ) and coupling constants (J) would be reported.

¹³C NMR: Would reveal signals for all 17 carbon atoms, including the aromatic carbons, the C9 carbon, the methyl carbon, the carbonyl carbon, and the two carbons of the ethyl group.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling relationships, for example, between adjacent aromatic protons and within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons separated by two or three bonds, which is critical for connecting the propanamide group to the xanthene C9 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information on through-space proximity of protons, aiding in conformational analysis, such as the relative orientation of the propanamide substituent with respect to the xanthene ring system.

Table 6.2.1.1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Assignment | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | 115 - 155 |

| Xanthene C9-H | ~6.0 - 6.5 | ~50 - 60 |

| Amide N-H | ~7.5 - 8.5 | N/A |

| Propanamide C=O | N/A | ~170 - 175 |

| Propanamide CH₂ | ~2.0 - 2.5 | ~25 - 35 |

| Propanamide CH₃ | ~1.0 - 1.5 | ~10 - 15 |

X-ray Crystallography for Solid-State Structure Determination and Co-crystal Analysis

Should a suitable single crystal of the compound be obtained, X-ray crystallography would provide definitive proof of its three-dimensional structure. This technique would determine precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the molecule in the solid state and detail the intermolecular interactions (e.g., hydrogen bonding, π-stacking) that govern the crystal packing. No crystal structure data for this compound is currently deposited in crystallographic databases.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

IR Spectroscopy: Would be expected to show a strong absorption band for the amide C=O stretch (Amide I band, ~1650 cm⁻¹), an N-H bending vibration (Amide II band, ~1550 cm⁻¹), and an N-H stretching vibration (~3300 cm⁻¹). C-H stretching and bending, C-O-C stretching of the xanthene ether linkage, and aromatic C=C stretching vibrations would also be observed.

Raman Spectroscopy: Would complement the IR data, often showing stronger signals for non-polar bonds like the aromatic ring vibrations.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if applicable)

The xanthene C9 position is a stereocenter. If the compound were synthesized as a single enantiomer or if the enantiomers were separated, CD spectroscopy could be used to characterize its chiroptical properties. This technique measures the differential absorption of left and right circularly polarized light, providing a unique spectrum for a chiral molecule that can be used to assign its absolute configuration, often with the aid of computational predictions nih.gov. As no synthesis has been reported, it is unknown if the compound has been prepared in a chiral, non-racemic form.

Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS, LC-MS/MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for assessing the purity of a synthesized compound and for analyzing complex mixtures.

LC-MS/MS: This would be the primary technique for purity analysis and for detecting the compound in complex matrices. It combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry nih.gov.

GC-MS: This technique could potentially be used if the compound is sufficiently volatile and thermally stable. It is a powerful tool for separation and identification researchgate.net.

Chiral HPLC: Since the molecule contains a stereocenter at C9, chiral high-performance liquid chromatography (HPLC) would be necessary to separate the two enantiomers. This would be crucial for determining the enantiomeric excess (ee) of a stereoselective synthesis or for isolating individual enantiomers for further study nih.gov.

Potential Research Applications and Future Directions for N 4 Methyl 9h Xanthen 9 Yl Propanamide Derivatives

Development as Molecular Probes for Chemical Biology Research

The inherent fluorescence of the xanthene moiety is a cornerstone for the potential development of N-(4-methyl-9H-xanthen-9-yl)propanamide derivatives as molecular probes. Xanthene-based fluorophores are widely utilized in biology and biomedical research due to their high fluorescence quantum yields, excellent photostability, and good biocompatibility. researchgate.net Modifications to the xanthene structure can tune its photophysical properties, making these derivatives adaptable for various sensing applications.

Derivatives of this compound could be engineered to act as fluorescent turn-on or ratiometric probes for detecting specific ions, metabolites, or enzymatic activities within living cells. nih.gov For instance, strategic placement of functional groups on the phenyl ring or modification of the propanamide chain could create binding sites for specific analytes. The binding event would then induce a conformational change in the molecule, leading to a detectable change in its fluorescence emission. Such probes would be invaluable for real-time imaging and quantification of biological processes at the molecular level. Previous work on other 9-amino-9H-xanthene derivatives has demonstrated their potential as biomarkers for organelles like mitochondria and lysosomes. researchgate.net

Table 1: Potential Molecular Probes Based on this compound Scaffold

| Derivative Functionalization | Target Analyte | Potential Application |

| Introduction of a metal-chelating group | Metal ions (e.g., Zn²⁺, Cu²⁺) | Imaging metal ion homeostasis in neurons |

| Incorporation of an enzyme-cleavable linker | Specific enzyme activity | Monitoring disease progression |

| Functionalization with a pH-sensitive moiety | pH changes | Visualizing cellular acidosis or alkalosis |

Exploration in Materials Science: Self-Assembly and Functionalization

The planar and rigid nature of the xanthene core, coupled with the hydrogen bonding capabilities of the amide group, makes this compound an interesting candidate for applications in materials science. These structural features can drive the self-assembly of molecules into well-ordered supramolecular structures such as nanofibers, gels, and liquid crystals. The formation of these materials is often directed by non-covalent interactions, including π-π stacking of the xanthene rings and hydrogen bonding between the amide functionalities.

The properties of these self-assembled materials could be tailored by modifying the chemical structure of the parent compound. For example, introducing long alkyl chains could promote the formation of lyotropic liquid crystals, while the incorporation of photoresponsive groups could lead to the development of light-sensitive materials. The functionalization of surfaces with thin films of these derivatives could also be explored for applications in organic electronics or as specialized coatings.

Application as Ligands or Catalysts in Organic Synthesis

The nitrogen and oxygen atoms within the this compound structure present potential coordination sites for metal ions. This suggests that its derivatives could be developed as ligands for transition metal catalysts. The rigid xanthene backbone could provide a well-defined steric environment around the metal center, potentially leading to high selectivity in catalytic reactions.

Furthermore, the amide functionality itself can participate in catalysis, either as a hydrogen bond donor or as a directing group. Chiral versions of this compound, synthesized from chiral precursors, could be explored as organocatalysts or as ligands for asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds, which is of high importance in the pharmaceutical industry.

Unexplored Chemical Reactivities and Synthetic Transformations

The chemical reactivity of the this compound scaffold is largely unexplored, offering a wide arena for synthetic chemistry research. The xanthene ring system can undergo electrophilic substitution reactions, allowing for the introduction of a variety of functional groups at different positions. The reactivity of the C-9 position, bearing the propanamide group, is also of interest. For instance, reactions that modulate the electronic properties of the xanthene core by altering the amide group could lead to new fluorescent dyes with tailored absorption and emission profiles.

Investigations into the photochemical reactivity of these compounds could also be a fruitful area of research. Xanthene derivatives are known to participate in photoinduced electron transfer processes, which could be harnessed for applications in photoredox catalysis or for the development of photo-responsive materials.

Challenges and Opportunities in the Academic Research of this compound

The primary challenge in the academic research of this compound is the current lack of dedicated studies on this specific molecule. This presents a significant opportunity for researchers to be pioneers in this area. The initial steps would involve developing efficient and scalable synthetic routes to the parent compound and its derivatives. A thorough characterization of their fundamental photophysical and chemical properties would be essential to lay the groundwork for future applications.

Collaboration between synthetic chemists, chemical biologists, and materials scientists will be crucial to fully realize the potential of this molecular scaffold. The opportunities are vast, ranging from the discovery of new biological activities to the development of novel functional materials. The diverse biological activities reported for other xanthene derivatives, including antimicrobial, anticancer, and anti-inflammatory properties, suggest that this compound and its analogues could also possess interesting pharmacological profiles. tandfonline.comresearchgate.netresearchgate.net

Gaps in Current Knowledge and Future Research Avenues for Xanthene-Propanamide Scaffolds

The current body of knowledge on xanthene-propanamide scaffolds is limited, with most research focusing on other xanthene derivatives like sulfonamides and carboxamides. tandfonline.comnih.gov A significant gap exists in understanding the structure-activity relationships (SAR) and structure-property relationships for this specific class of compounds.

Future research should systematically explore how modifications to the xanthene core, the propanamide side chain, and the methyl group on the phenyl ring influence the biological activity, photophysical properties, and self-assembly behavior of these molecules.

Table 2: Proposed Future Research Avenues for Xanthene-Propanamide Scaffolds

| Research Avenue | Rationale | Potential Impact |

| Synthesis of a diverse library of derivatives | To establish clear structure-activity relationships. | Discovery of potent and selective bioactive compounds. |

| In-depth photophysical characterization | To understand the fluorescence mechanisms and optimize probe design. | Development of next-generation fluorescent probes. |

| Investigation of self-assembly in different solvents | To control the formation of supramolecular structures. | Creation of novel soft materials with tunable properties. |

| Exploration of coordination chemistry with various metals | To develop new catalysts for organic synthesis. | Advancement of sustainable and efficient chemical transformations. |

By addressing these knowledge gaps, the scientific community can unlock the full potential of this compound and the broader class of xanthene-propanamide scaffolds, paving the way for new discoveries and innovations across multiple scientific disciplines.

Q & A

Q. What are the key synthetic routes for N-(4-methyl-9H-xanthen-9-yl)propanamide, and how can reaction conditions be optimized?

Methodological Answer:

- Synthesis Strategy : Start with the xanthene core (e.g., 4-methyl-9H-xanthen-9-one) and introduce the propanamide moiety via nucleophilic substitution or coupling reactions. For example, react the xanthene hydroxyl group with propionyl chloride under anhydrous conditions using a base like triethylamine .

- Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., dichloromethane vs. DMF) to improve yield. Purification can involve column chromatography with gradient elution (hexane/ethyl acetate) .

- Critical Parameters : Control temperature (e.g., 0–5°C for acyl chloride reactions) and moisture to prevent side reactions.

Q. How can spectroscopic methods confirm the structure of this compound?

Methodological Answer:

- H/C NMR : Identify characteristic signals:

- Xanthene aromatic protons (6.8–8.0 ppm, multiplet) .

- Propanamide CH groups (1.2–1.5 ppm for CH, 2.3–2.5 ppm for CONHCH) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm) and N-H bend (~3300 cm) .

- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H] or [M-H]) and fragmentation patterns .

Q. What are the solubility properties of this compound, and how do they affect experimental design?

Methodological Answer:

- Solubility Screening : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., chloroform) using saturation shake-flask methods. Xanthene derivatives often show higher solubility in DMSO due to aromatic stacking .

- Biological Assays : For cell-based studies, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) and dilute in PBS or culture medium .

Advanced Research Questions

Q. How can computational modeling predict the biological target interactions of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to dock the compound into phosphodiesterase (PDE) active sites, leveraging homology models from related xanthene inhibitors .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between the propanamide group and catalytic residues (e.g., PDE9A Gln453) .

- Validation : Compare computational binding affinities with experimental IC values from enzymatic assays .

Q. How can researchers resolve contradictions in biological activity data (e.g., varying IC50_{50}50 values across studies)?

Methodological Answer:

- Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant human PDE9A vs. rat isoforms) and buffer conditions (pH 7.4, Mg concentration) .

- Control Experiments : Include reference inhibitors (e.g., PF-04447943 for PDE9A) to validate assay sensitivity.

- Data Normalization : Express activity as % inhibition relative to vehicle controls and use nonlinear regression for dose-response curves .

Q. What strategies are effective for modifying the xanthene core to enhance selectivity for specific biological targets?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents at the 4-methyl position (e.g., electron-withdrawing groups like Br or NO) to modulate PDE isoform selectivity .

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrophobic xanthene core, hydrogen-bonding propanamide) using Schrödinger’s Phase module.

- In Vivo Testing : Prioritize analogs with logP <3.5 for improved blood-brain barrier penetration in neurological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.